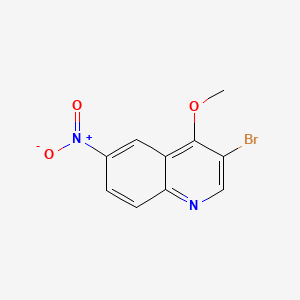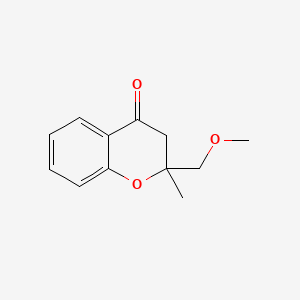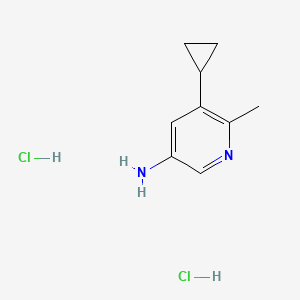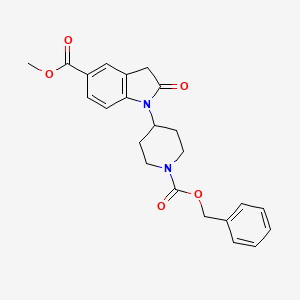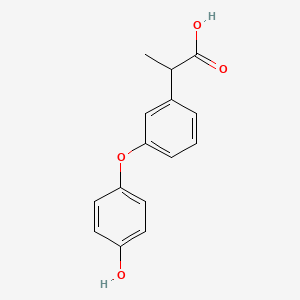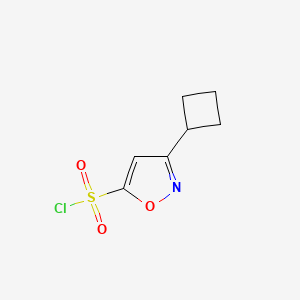![molecular formula C13H23BO3 B13452894 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2489456-39-3](/img/structure/B13452894.png)
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxabicyclo[510]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with an oxirane ring and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold(I)-catalyzed tandem reactions. One efficient method includes the 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of transformations that include the formation of gold vinyl carbenoid or allene intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem and sequential reactions are often employed to enhance efficiency and reduce costs and waste . These methods are advantageous for large-scale production due to their ability to streamline multiple reaction steps into a single process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxirane ring and the boronate ester, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include gold(I) catalysts, propargylic carboxylates, and glycal-derived 1,6-enynes . Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the Ferrier rearrangement can yield enantiomerically pure disubstituted oxabicyclo compounds .
Applications De Recherche Scientifique
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown potential anti-tumor and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The oxirane ring and boronate ester play crucial roles in its reactivity, allowing it to participate in tandem and sequential reactions that lead to the formation of complex molecules . The molecular targets and pathways involved in these reactions are influenced by the specific reaction conditions and the nature of the intermediates formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally related compound with similar reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a comparable bicyclic structure and potential biological activities.
Uniqueness
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of an oxirane ring and a boronate ester. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
2489456-39-3 |
|---|---|
Formule moléculaire |
C13H23BO3 |
Poids moléculaire |
238.13 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[5.1.0]octan-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13-8-10(13)6-5-7-15-9-13/h10H,5-9H2,1-4H3 |
Clé InChI |
AGOFVDCWQURBOW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
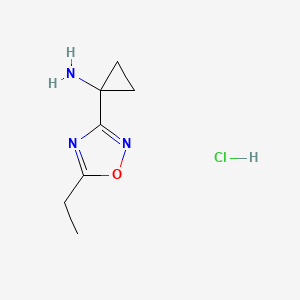
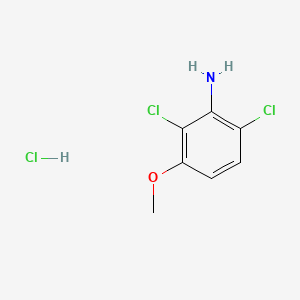
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
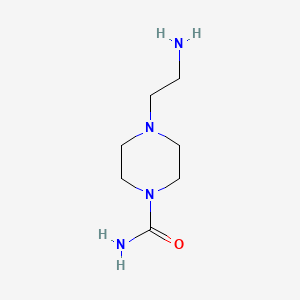
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
